molecular formula C9H15N3 B6271680 5-tert-butyl-2-hydrazinylpyridine CAS No. 1692640-38-2

5-tert-butyl-2-hydrazinylpyridine

Cat. No.: B6271680
CAS No.: 1692640-38-2
M. Wt: 165.2
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Description

5-tert-butyl-2-hydrazinylpyridine is a pyridine derivative that has gained attention in coordination chemistry due to its unique structure and properties. It was first described in 2013 by researchers from the University of Tokyo. This compound is often used as a ligand in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-hydrazinylpyridine typically involves the reaction of 2-chloropyridine with tert-butylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-hydrazinylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while reduction reactions produce various hydrazine derivatives.

Scientific Research Applications

5-tert-butyl-2-hydrazinylpyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-hydrazinylpyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-hydrazinylpyridine: Lacks the tert-butyl group, making it less sterically hindered.

    2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol: Contains additional functional groups that provide different reactivity and properties.

Uniqueness

5-tert-butyl-2-hydrazinylpyridine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and coordination behavior. This makes it a valuable ligand in coordination chemistry, offering distinct advantages over similar compounds.

Properties

CAS No.

1692640-38-2

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

93

Origin of Product

United States

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